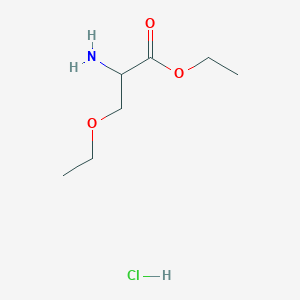

ethyl 2-amino-3-ethoxypropanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ethyl 2-amino-3-ethoxypropanoate hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl and a molecular weight of 197.66 g/mol . It is also known by its IUPAC name, ethyl O-ethylserinate hydrochloride . This compound is typically found in a powder form and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-ethoxypropanoate;hydrochloride involves the reaction of ethyl 2-amino-3-ethoxypropanoate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product . The reaction conditions often include maintaining a low temperature and using an ice pack during the shipping and storage of the compound .

Industrial Production Methods

Industrial production of ethyl 2-amino-3-ethoxypropanoate;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction is monitored closely to maintain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-3-ethoxypropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl 2-amino-3-ethoxypropanoate;hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of ethyl 2-amino-3-ethoxypropanoate;hydrochloride depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

ethyl 2-amino-3-ethoxypropanoate hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is utilized in biological studies to understand its effects on different biological systems.

Industry: The compound is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-ethoxypropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ethyl 2-amino-3-ethoxypropanoate hydrochloride can be compared with other similar compounds, such as:

Ethyl 3-amino-3-ethoxyacrylate hydrochloride: This compound has a similar structure but differs in its chemical properties and applications.

Icosapent ethyl: Although not structurally similar, this compound shares some functional similarities in terms of its applications in medicine.

The uniqueness of ethyl 2-amino-3-ethoxypropanoate;hydrochloride lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound in various scientific and industrial applications .

Biological Activity

Ethyl 2-amino-3-ethoxypropanoate hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of an ethoxy group. Its molecular formula is C5H11ClN2O3, and it is typically synthesized from ethyl chloroacetate and ammonia. The compound exhibits properties that make it suitable for various biological applications, including its role as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxy group may modulate the compound's overall reactivity and binding affinity, allowing it to participate in various biochemical pathways .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria. For instance, studies have shown that modifications to the compound can enhance its efficacy against resistant bacterial strains.

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects. In vitro studies suggest that it may act as a neurotransmitter analog, influencing metabolic pathways associated with neuronal health. This property positions it as a candidate for further research in the treatment of neurodegenerative diseases.

Anti-inflammatory Properties

In addition to its antibacterial and neuroprotective activities, this compound has been explored for its anti-inflammatory properties. It may inhibit certain inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated various derivatives of this compound against several bacterial strains. The results indicated that specific modifications resulted in compounds with Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics.

- Neuroprotection : In research focused on neuroprotective agents, this compound was shown to enhance cell viability in models of oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound could reduce pro-inflammatory cytokine levels in vitro, indicating its potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Activity | Structural Similarity |

|---|---|---|

| Ethyl 3-amino-3-ethoxyacrylate hydrochloride | Antimicrobial | Similar amino acid structure |

| Icosapent ethyl | Cardiovascular benefits | Different functional groups |

This comparison highlights the versatility of this compound in various therapeutic contexts.

Properties

IUPAC Name |

ethyl 2-amino-3-ethoxypropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-3-10-5-6(8)7(9)11-4-2;/h6H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOLNJJJUOQPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)OCC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.